molecular formula C15H14O2 B3034723 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- CAS No. 212078-20-1

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)-

Cat. No.: B3034723
CAS No.: 212078-20-1
M. Wt: 226.27 g/mol
InChI Key: WUFATOSEBGBDPL-PKNBQFBNSA-N
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Description

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a butenoic acid moiety attached to a naphthalene ring via a methyl ester linkage. This compound is notable for its structural complexity, which includes multiple bonds, aromatic rings, and an ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- typically involves the esterification of 3-(2-naphthalenyl)-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The naphthalene ring may also interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 3-(2-naphthalenyl)-, ethyl ester
  • 2-Butenoic acid, 3-(1-naphthalenyl)-, methyl ester
  • 2-Butenoic acid, 3-(2-naphthalenyl)-, propyl ester

Uniqueness

2-Butenoic acid, 3-(2-naphthalenyl)-, methyl ester, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the (2E)-configuration influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl (E)-3-naphthalen-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFATOSEBGBDPL-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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